Tert-butyl N-{2-[(3S)-piperidin-3-YL]ethyl}carbamate Tert-butyl N-{2-[(3S)-piperidin-3-YL]ethyl}carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20364601
InChI: InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-6-10-5-4-7-13-9-10/h10,13H,4-9H2,1-3H3,(H,14,15)/t10-/m0/s1
SMILES:
Molecular Formula: C12H24N2O2
Molecular Weight: 228.33 g/mol

Tert-butyl N-{2-[(3S)-piperidin-3-YL]ethyl}carbamate

CAS No.:

Cat. No.: VC20364601

Molecular Formula: C12H24N2O2

Molecular Weight: 228.33 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl N-{2-[(3S)-piperidin-3-YL]ethyl}carbamate -

Specification

Molecular Formula C12H24N2O2
Molecular Weight 228.33 g/mol
IUPAC Name tert-butyl N-[2-[(3S)-piperidin-3-yl]ethyl]carbamate
Standard InChI InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-6-10-5-4-7-13-9-10/h10,13H,4-9H2,1-3H3,(H,14,15)/t10-/m0/s1
Standard InChI Key XQIKKZRRQGXGHF-JTQLQIEISA-N
Isomeric SMILES CC(C)(C)OC(=O)NCC[C@@H]1CCCNC1
Canonical SMILES CC(C)(C)OC(=O)NCCC1CCCNC1

Introduction

Synthesis

The synthesis of tert-butyl carbamate derivatives typically involves the reaction of a piperidine derivative with tert-butyl chloroformate or similar reagents under controlled conditions. The process often utilizes coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to enhance reaction efficiency.

General Synthetic Pathway:

  • Starting Materials:

    • Piperidine derivative with a defined stereochemistry.

    • Tert-butyl chloroformate or related carbamoylating agents.

  • Reaction Conditions:

    • Solvent: Dichloromethane (DCM) or acetonitrile.

    • Base: Triethylamine or pyridine to neutralize acidic by-products.

    • Temperature: Reaction typically carried out at room temperature or slightly elevated temperatures.

  • Purification:

    • The crude product is purified using column chromatography or recrystallization.

Pharmaceutical Intermediates

This compound serves as an intermediate in the synthesis of drugs targeting neurological and inflammatory pathways due to its piperidine core, which is a common pharmacophore in medicinal chemistry.

Research in Drug Discovery

Carbamates like this one are studied for their potential as enzyme inhibitors, particularly in areas such as:

  • Acetylcholinesterase inhibition for neurodegenerative diseases.

  • Anti-inflammatory activity through modulation of specific pathways.

Structural Characterization

The compound has been characterized using advanced spectroscopic techniques:

  • NMR Spectroscopy: Proton (1H^1H) and Carbon (13C^13C) NMR confirm the structural integrity and stereochemistry.

  • Mass Spectrometry (MS): Provides molecular weight confirmation and fragmentation patterns.

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